

An In-depth Technical Guide to the Mechanism of Action of MEN 11270

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Compound of Interest

Compound Name: MEN 11270

Cat. No.: B549513

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This technical guide provides a comprehensive overview of the mechanism of action of **MEN 11270**, a potent and selective antagonist of the bradykinin B2 receptor. This document collates key preclinical data, details the experimental methodologies used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

MEN 11270 is a synthetic, cyclic decapeptide that functions as a competitive antagonist at the bradykinin B2 receptor (B2R).[1] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in a variety of tissues and is the primary mediator of the physiological effects of bradykinin.[2][3] These effects include vasodilation, increased vascular permeability, smooth muscle contraction, and pain signaling. By binding to the B2R with high affinity, **MEN 11270** effectively blocks the binding of the endogenous agonist, bradykinin, thereby inhibiting its downstream signaling cascades and physiological effects.

Quantitative Data Summary

The following tables summarize the quantitative data for **MEN 11270** and its analogs from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of **MEN 11270**

Parameter	Assay System	Value	Reference
pKi	Human B2 Receptor (CHO cells)	9.4	[1]
pA2	Human Umbilical Vein	8.1	[1]
pKB	Guinea Pig Ileum	8.3	[1]

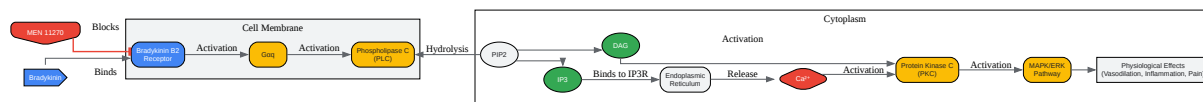
Table 2: Comparative In Vitro Activity of **MEN 11270** Analogs

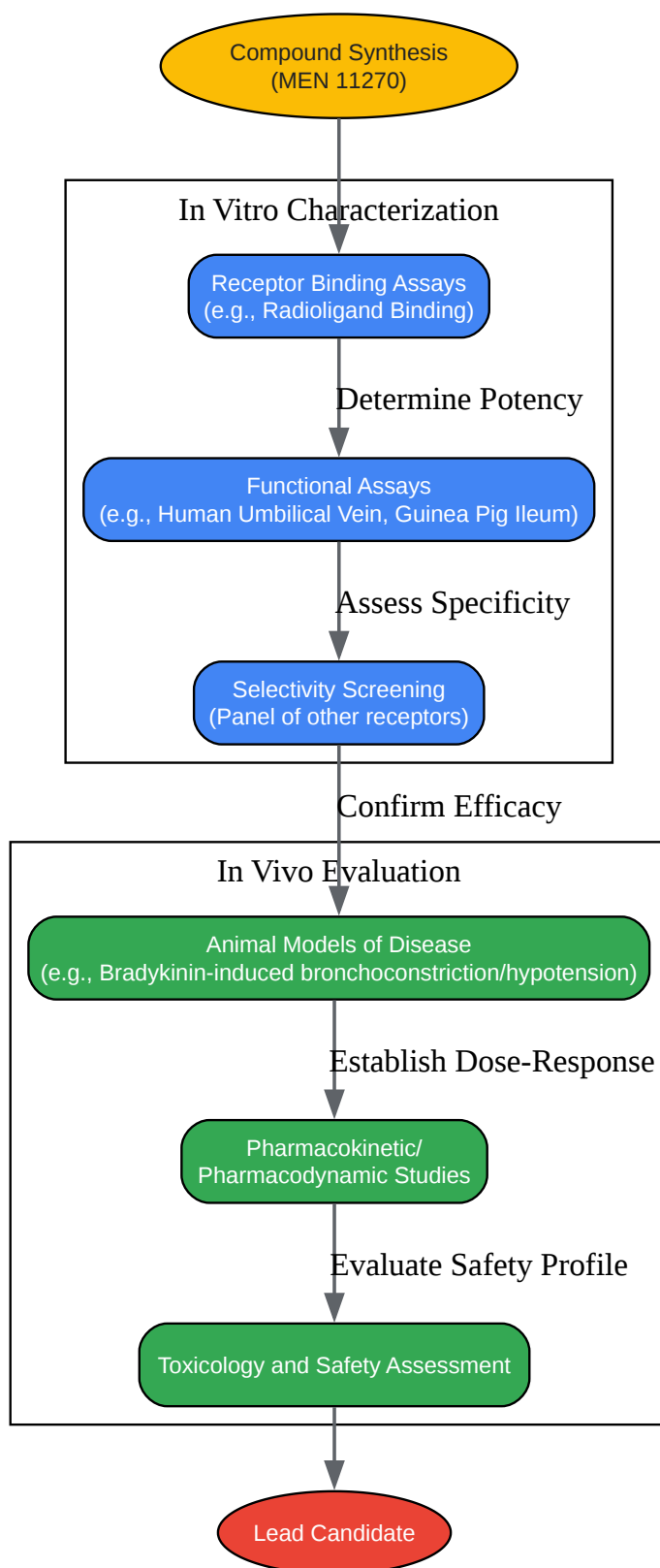
Compound	pKi (hB2R)	pA2 (hUV)	pKB (gpl)	Reference
MEN 11270	9.4	8.1	8.3	[1]
MEN 12388	9.5	8.2	8.4	[1]
MEN 13405	8.9	-	8.0	[1]
MEN 13346	9.7	8.2	7.9	[1]
MEN 13031	9.5	7.9	8.5	[1]

hB2R: human B2 Receptor; hUV: human Umbilical Vein; gpl: guinea pig Ileum

Signaling Pathways

The binding of bradykinin to the B2 receptor primarily activates the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that **MEN 11270** effectively inhibits.





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